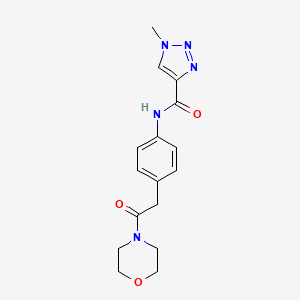![molecular formula C18H27ClN2O2 B2402096 [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 1591563-11-9](/img/structure/B2402096.png)
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, also known as ABT-288, is a novel drug compound that has been the subject of extensive scientific research. This compound belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Structural Analysis
- A study by Zheng Rui (2010) discusses the synthesis of a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a 62.4% overall yield. This research illustrates the chemical synthesis processes relevant to similar piperidine compounds (Zheng Rui, 2010).
- Another study by C. S. Karthik et al. (2021) on a related compound provides insights into its structural characteristics through single crystal X-ray diffraction studies, revealing the conformation of the piperidine ring and the geometry around the sulfur atom. Such studies are crucial for understanding the molecular structure of related piperidine derivatives (C. S. Karthik et al., 2021).
Neuroprotective Activities
- Y. Zhong et al. (2020) synthesized a series of aryloxyethylamine derivatives, including piperidin-4-yl methanone derivatives, and evaluated their neuroprotective effects. They found that these compounds protected cells against glutamate-induced cell death and had significant neuroprotective activity in vivo, suggesting potential applications for similar piperidine derivatives in neuroprotection (Y. Zhong et al., 2020).
Anticancer and Antituberculosis Activities
- Research by S. Mallikarjuna et al. (2014) on piperazin-1-yl methanone derivatives, a closely related chemical class, demonstrated significant antituberculosis and anticancer activities. This suggests potential research directions for [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride in similar therapeutic areas (S. Mallikarjuna et al., 2014).
Antimicrobial Activity
- A study by N. Patel et al. (2011) synthesized piperidine methanone derivatives with antimicrobial properties. This research indicates the potential of related piperidine compounds, including [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, in developing antimicrobial agents (N. Patel et al., 2011).
作用機序
Target of Action
The primary targets of EN300-26675825 are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key component in many pharmaceuticals . Piperidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that EN300-26675825 may also interact with various targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that EN300-26675825 may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that EN300-26675825 may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXIWHKOSXOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

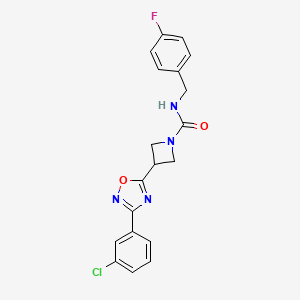
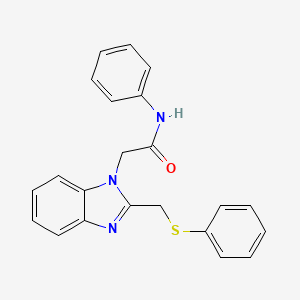
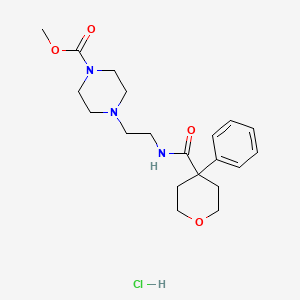
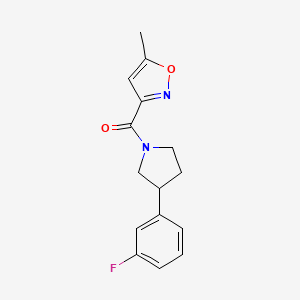

![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)

![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)
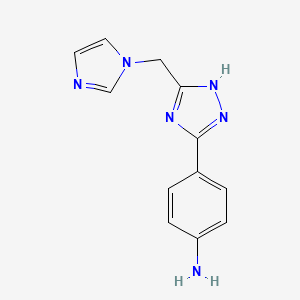
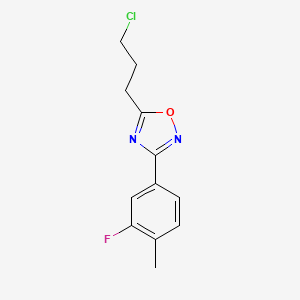
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
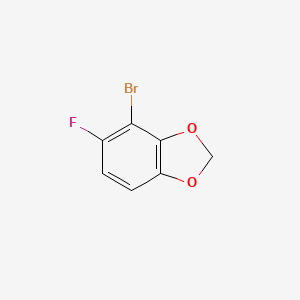
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)
